9-(4-Dimethylaminophenyl)anthracene
Description
Contextualization of Anthracene-Based Donor-Acceptor Architectures
Anthracene (B1667546), a polycyclic aromatic hydrocarbon, serves as a fundamental building block for a wide range of functional organic materials. nih.gov Its extended π-conjugated system endows it with inherent photochemical and photophysical properties. nih.gov When integrated into a donor-acceptor (D-A) architecture, where an electron-donating group is linked to an electron-accepting group through the anthracene core, the resulting molecule can exhibit unique and tunable electronic behaviors. rsc.orgnih.gov
In these D-A systems, the anthracene moiety can act as the electron donor, the electron acceptor, or the π-bridge facilitating communication between the donor and acceptor. The specific roles of the components depend on the nature of the substituents attached to the anthracene core. rsc.orgnih.gov For instance, attaching electron-donating groups like dimethylamino to the anthracene core and an electron-withdrawing group to another part of the molecule creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer upon photoexcitation. iaea.org
The versatility of anthracene-based D-A architectures allows for the fine-tuning of their optical and electronic properties by modifying the donor, the acceptor, or the way they are linked to the anthracene scaffold. rsc.org This has led to the development of a diverse range of materials, including low band gap polymers for solar cells and fluorescent emitters for organic light-emitting diodes (OLEDs). nih.govrsc.org
Fundamental Principles of Intramolecular Charge Transfer (ICT) in Fluorescent Systems
Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules containing both an electron-donating (donor) and an electron-accepting (acceptor) moiety connected by a π-conjugated system. nih.gov Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is often centered on the acceptor. This creates a charge-separated excited state with a significantly larger dipole moment than the ground state. nih.govacs.org
A key characteristic of ICT is its sensitivity to the surrounding environment. acs.org The energy of the ICT excited state is strongly influenced by the polarity of the solvent. In polar solvents, the large dipole moment of the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. acs.org This phenomenon, known as solvatochromism, is a hallmark of ICT processes.
In some cases, the ICT process is accompanied by a change in the molecule's geometry, leading to a "twisted" conformation in the excited state. This is known as Twisted Intramolecular Charge Transfer (TICT). rsc.org TICT states often have distinct emission properties and can be used to design highly sensitive fluorescent probes. nih.govrsc.org The efficiency of the ICT process and the resulting fluorescence properties can be modulated by the strength of the donor and acceptor groups, the nature of the π-linker, and the presence of external stimuli. nih.gov
Scope and Significance of Substituted Anthracene Fluorophores in Contemporary Research
Substituted anthracene fluorophores are of significant interest in modern chemical research due to their diverse and tunable photophysical properties. mdpi.comacs.org By strategically modifying the anthracene core with various functional groups, researchers can create molecules with tailored absorption and emission characteristics, making them suitable for a wide array of applications. acs.org
One of the most prominent applications of substituted anthracene derivatives is in the development of fluorescent probes for sensing and imaging. mdpi.com Their sensitivity to the local environment, stemming from processes like ICT, allows for the detection of various analytes and changes in physical parameters such as pH, viscosity, and the presence of specific ions. nih.govfrontiersin.org For instance, anthracene derivatives have been designed to act as chemosensors for explosives and other environmentally relevant species. iucr.org
Furthermore, the high fluorescence quantum yields and blue emission of many anthracene derivatives make them ideal candidates for use in organic light-emitting diodes (OLEDs). nih.govchalmers.se Researchers are actively exploring new substitution patterns on the anthracene core to enhance the efficiency and color purity of these devices. chalmers.se The ability to function as annihilators in triplet-triplet annihilation upconversion systems is another area where substituted anthracenes show great promise. chalmers.seelsevierpure.com
Advanced Synthetic Strategies for the Core 9-(4-Dimethylaminophenyl)anthracene Scaffold
The construction of the fundamental 9-arylanthracene framework relies on a variety of modern synthetic techniques, from metal-catalyzed cross-couplings to energy-efficient microwave-assisted methods.
Catalytic cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in organic synthesis. The Sonogashira reaction, in particular, is a powerful method for coupling terminal alkynes with aryl halides, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is widely used to introduce alkynyl substituents onto the anthracene core, which can then be further modified or used to extend the π-conjugated system. nih.govjlu.edu.cn
The synthesis of dissymmetrically functionalized anthracene derivatives often starts from commercially available 9,10-dibromoanthracene. researchgate.net A selective reaction at one of the bromine positions can be achieved. For instance, a mono-iodination can be performed to create 9-bromo-10-iodo-anthracene, which allows for two successive, selective Sonogashira coupling reactions due to the different reactivity of the C-I and C-Br bonds. wikipedia.orgresearchgate.net This stepwise approach enables the introduction of different functional groups at the 9 and 10 positions. researchgate.net
Modern variations of the Sonogashira reaction have been developed to be more environmentally friendly, proceeding under copper-free and amine-free conditions, even at room temperature in green solvents. nih.gov These methods often utilize specialized palladium catalysts and ligands to achieve high yields. nih.gov
Table 1: Synthesis of Asymmetric Anthracenes via Successive Sonogashira Couplings Reaction conditions: (i) Alkyne (1 equiv.), Pd(PPh₃)₂Cl₂ (2%), CuI (2%) in toluene/diisopropylamine, 55 °C, 20 h. (ii) TMS-acetylene (3 equiv.), Pd(PPh₃)₂Cl₂ (6%), CuI (6%) in toluene/diisopropylamine, 80 °C, 20 h.
| Entry | R Group (Alkyne) | Yield (Step i) | Yield (Step ii) |
|---|---|---|---|
| 1 | -C₆H₄-p-CF₃ | 83% | 80% |
| 2 | -C₆H₄-p-NO₂ | 85% | 75% |
| 3 | -C₆H₄-p-CHO | 80% | 65% |
| 4 | -C₆H₄-p-OMe | 72% | 98% |
| 5 | -C₆H₄-p-NMe₂ | 75% | 95% |
Data sourced from a study on the synthesis of polarized pentacene (B32325) derivatives. researchgate.net
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, improved selectivity, and significantly reduced reaction times compared to conventional heating methods. jksus.orgorganic-chemistry.orgrsc.org This "green chemistry" approach is effective for synthesizing anthracene derivatives. jksus.org
A key example is the Diels-Alder cycloaddition of 9-bromoanthracene (B49045) with various dienophiles. jksus.org Under microwave irradiation, these reactions proceed rapidly to form 9,10-dihydro-9,10-ethanoanthracene (B1295376) structures, which are important synthetic intermediates. jksus.orgnih.gov For instance, the reaction of anthracene with methyl acrylate (B77674) under microwave irradiation to form the corresponding 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester was completed in a fraction of the time required by traditional methods. nih.gov The efficiency of this method makes it a practical route for generating complex anthracene-based scaffolds. jksus.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) |
|---|---|---|---|
| Synthesis of N-Substituted Aldimines | Several hours | 8 minutes | 75-100% |
| Synthesis of 1,2,4-Triazoles | Long reaction times | 10 minutes | 54-81% |
| Diels-Alder of 9-Bromoanthracene | 24-48 hours | 1-2 hours | Varies (up to 95%) |
Data compiled from various studies on microwave-assisted synthesis. jksus.orgorganic-chemistry.orgorganic-chemistry.org
Beyond specific named reactions, several general strategies are employed to introduce a wide range of substituents onto the anthracene core. A common and versatile approach involves the reduction of readily available anthraquinones. nih.gov This method is advantageous because the quinone structure protects the highly reactive 9 and 10 positions, allowing for electrophilic substitution reactions to occur on the outer benzene (B151609) rings. Subsequent reduction of the quinone restores the anthracene aromatic system, yielding substituted derivatives that would be difficult to access directly. nih.gov
Another foundational method is the Vilsmeier-Haack reaction, which can be used to introduce an aldehyde group (formylation) at the 9-position of anthracene using a reagent like N-methylformanilide and phosphorus oxychloride. orgsyn.org This 9-anthraldehyde (B167246) is a crucial precursor that can be converted into a multitude of other functional groups. orgsyn.org Similarly, Friedel-Crafts reactions can be used for acylation or alkylation, although regioselectivity can be a challenge. More advanced intramolecular cyclization strategies, starting from appropriately substituted precursors, provide a powerful route to construct the fused three-ring system of anthracene with pre-defined substitution patterns. beilstein-journals.org
Design and Synthesis of Functionalized Derivatives
The modification of the core this compound structure is driven by the desire to modulate its electronic and optical properties. This is typically achieved by introducing specific functional groups or by extending its system of conjugated π-electrons.
The electronic properties of the this compound system can be systematically tuned by attaching electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The inherent structure already contains a strong electron-donating dimethylamino group on the phenyl ring. Adding EWGs to the anthracene core can create a "push-pull" or donor-acceptor system, which can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netrsc.org
For example, a study on asymmetric anthracene derivatives demonstrated that as the electron-withdrawing ability of a substituent at the 2-position increased (from phenyl to thiazole (B1198619) to pentafluorophenyl), the energy levels of the molecules progressively decreased. rsc.org This strategic introduction of EWGs is a key approach for developing n-type semiconductor materials based on the anthracene framework. rsc.org Conversely, adding further EDGs can raise the HOMO energy level. This modulation of frontier molecular orbitals is critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net
Table 3: Examples of Functional Groups Used to Modify Anthracene Derivatives
| Group Type | Example Substituents | Purpose |
|---|---|---|
| Electron-Withdrawing | -CN (Cyano), -NO₂ (Nitro), -C₆F₅ (Pentafluorophenyl), -Thiazole | Lower HOMO/LUMO levels, create n-type character. rsc.org |
Extending the π-conjugated system of an aromatic molecule is a well-established strategy for shifting its absorption and emission spectra to longer wavelengths (a bathochromic or red shift). In the context of this compound, this is often accomplished by inserting a conjugated linker or "bridge" between the anthracene and phenyl moieties or by attaching conjugated groups to other positions. researchgate.net
A common method for achieving this is through Sonogashira coupling reactions, which introduce rigid ethynyl (B1212043) (alkyne) or butadiynyl linkers. researchgate.net These linkers effectively extend the conjugation path, leading to smaller HOMO-LUMO energy gaps. jlu.edu.cn For instance, a direct comparison between (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) and its analogue with a longer dienone bridge, (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one (AN-2), showed that the extended π-bridge in AN-2 resulted in distinct nonlinear optical properties, demonstrating the profound impact of the bridge length. researchgate.net
Table 4: Structures of Anthracene Derivatives with Varied π-Conjugated Bridges
| Compound Name | Abbreviation | π-Conjugated Bridge | Chemical Structure |
|---|---|---|---|
| (E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one | AN-1 | -CH=CH-C(O)- | |
| (2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one | AN-2 | -CH=CH-CH=CH-C(O)- |
Structures and abbreviations are based on research into anthracene derivatives as broadband nonlinear optical materials. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
38474-09-8 |
|---|---|
Molecular Formula |
C22H19N |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-anthracen-9-yl-N,N-dimethylaniline |
InChI |
InChI=1S/C22H19N/c1-23(2)19-13-11-16(12-14-19)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
InChI Key |
CPADYVIHWPZXEE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Synthetic Methodologies and Targeted Chemical Modifications
Preparation of Photoresponsive Cycloadducts and Reversible Systems (e.g., Diels-Alder Adducts)
The formation of photoresponsive cycloadducts from 9-(4-Dimethylaminophenyl)anthracene is a key strategy for developing molecular switches and reversible systems. The anthracene (B1667546) core is an excellent diene for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, and can also undergo [4+4] photocycloadditions. These reactions allow for the reversible connection and disconnection of molecular components, often triggered by thermal or photochemical stimuli.
The Diels-Alder reaction of 9-substituted anthracenes with various dienophiles, such as maleic anhydride (B1165640) and N-substituted maleimides, is a well-established method for creating bridged cycloadducts. orientjchem.orgmdpi.comresearchgate.net This approach is highly valuable for introducing new functionalities and creating complex, three-dimensional structures. The reversibility of the Diels-Alder reaction, often achievable through thermal treatment, allows for the controlled release of the original anthracene derivative, making these adducts dynamic and responsive.
A general and efficient route to synthesize N-substituted maleimide (B117702) adducts of anthracene derivatives involves a two-step process. figshare.comresearchgate.net First, maleic anhydride undergoes a reaction with a primary amine to form a maleanilic acid intermediate. Subsequent cyclization, typically through dehydration with a reagent like acetic anhydride, yields the corresponding N-substituted maleimide. This maleimide can then react with the anthracene derivative in a Diels-Alder reaction to form the desired cycloadduct.
For instance, the reaction of anthracene with maleic anhydride produces the corresponding 9,10-dihydroanthracene-9,10-endo-α,β-succinic anhydride adduct. wikipedia.orgnist.govscribd.com This adduct serves as a versatile precursor for a variety of derivatives. The anhydride can be opened and then re-closed with different amines to generate a library of N-substituted imide adducts. mdpi.comresearchgate.net This modular approach allows for the fine-tuning of the adduct's properties by varying the substituent on the maleimide nitrogen. While specific studies on this compound are not extensively detailed in the provided literature, the established methodologies for other 9-substituted anthracenes provide a clear and reliable blueprint for the synthesis of its Diels-Alder adducts.
The table below summarizes representative data for the synthesis of Diels-Alder adducts from anthracene and its derivatives with various dienophiles, illustrating the typical reaction conditions and outcomes that can be expected for the synthesis of cycloadducts from this compound.
| Diene | Dienophile | Product | Yield (%) | m.p. (°C) | Reference |
| Anthracene | Maleic Anhydride | 9,10-Dihydroanthracene-9,10-endo-α,β-succinic anhydride | - | 262 | wikipedia.org |
| Anthracene | N-(4-Methylphenyl)maleimide | N-(4-Methylphenyl)-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboximide | 94 | 250 | mdpi.com |
| Anthracene | N-(4-Bromophenyl)maleimide | N-(4-Bromophenyl)-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboximide | 90 | 276 | mdpi.com |
| Anthracene | N-(4-(Acetoxymethyl)phenyl)maleimide | N-(4-(Acetoxymethyl)phenyl)-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboximide | 92 | 68 | mdpi.com |
In addition to the [4+2] cycloaddition, anthracene derivatives can undergo a [4+4] photocycloaddition to form dimers. researchgate.net This reaction is typically reversible, with the dimer reverting to the monomeric anthracene units upon exposure to light of a different wavelength or upon heating. This photo-triggered dimerization and cleavage offers another powerful mechanism for creating photoresponsive systems based on this compound.
Photophysical Properties and Elucidation of Excited State Dynamics
Spectroscopic Characterization in Solution and Solid State
The interaction of light with ADMA reveals a complex interplay of electronic transitions and relaxation pathways, which can be elucidated through steady-state and time-resolved spectroscopic techniques.
Steady-State Absorption Spectroscopy and Electronic Transitions
The absorption spectrum of 9-(4-Dimethylaminophenyl)anthracene and similar anthracene (B1667546) derivatives typically exhibits well-defined absorption bands in the ultraviolet and visible regions. mdpi.comnih.gov These absorptions are primarily attributed to π-π* transitions within the anthracene core. mdpi.com For instance, in solution, compounds with an anthracene moiety show structured absorption spectra in the 325–420 nm range. mdpi.com The introduction of substituents can cause a bathochromic (red) shift in these absorption bands. nih.gov Specifically, the absorption spectrum of ADMA is characterized by a higher energy absorption around 260 nm and a structured band between 340 to 420 nm, which is assigned to the S₀→S₁ transition of the anthracene unit. nih.gov
Fluorescence Emission Spectroscopy and Band Analysis
The fluorescence emission of ADMA is a key feature of its photophysical profile. In non-polar solvents, the emission spectrum often resembles that of the parent anthracene molecule, exhibiting a structured band corresponding to a locally excited (LE) state. However, in polar solvents, a significant change is observed. A new, broad, and unstructured emission band appears at longer wavelengths (a large Stokes shift), which is attributed to an intramolecular charge transfer (ICT) state. d-nb.info This phenomenon, where a molecule exhibits two distinct emission bands, is known as dual fluorescence. scirp.orglsu.edunih.gov The intensity of this ICT band typically increases with the polarity of the solvent. scirp.org
For example, in a non-polar solvent like n-hexane, the emission is characteristic of a less polar state, while in a polar solvent such as acetonitrile (B52724), the emission is dominated by the highly stabilized polar ICT state. d-nb.info This behavior is a clear indication that the excited state has a significantly larger dipole moment than the ground state, and this polar excited state is stabilized by the surrounding polar solvent molecules. d-nb.infoscirp.org
Investigations of Dual Fluorescence Phenomena and Mechanisms
The dual fluorescence of ADMA and related donor-acceptor molecules is a direct consequence of two competing radiative decay pathways from the excited state: emission from a locally excited (LE) state and emission from a charge-transfer (ICT) state. scirp.orgnih.gov The LE state is structurally similar to the ground state, with the excitation localized on the anthracene moiety. In contrast, the ICT state involves the transfer of an electron from the electron-donating dimethylamino group to the electron-accepting anthracene group. scirp.org
The mechanism often invoked to explain this phenomenon is the Twisted Intramolecular Charge Transfer (TICT) model. scirp.org According to this model, upon photoexcitation, the molecule first reaches the LE state. In polar solvents, a subsequent intramolecular rotation around the single bond connecting the donor and acceptor moieties can lead to a geometrically relaxed, perpendicular conformation known as the TICT state. This state is highly polar and electronically decoupled, leading to a red-shifted and often broad emission band. rsc.org The stabilization of this charge-separated state by the polar solvent environment facilitates its formation. scirp.org
Intramolecular Charge Transfer (ICT) Mechanisms and Dynamics
The phenomenon of intramolecular charge transfer is central to understanding the unique photophysical properties of ADMA. The efficiency and dynamics of this process are strongly influenced by the solvent environment and the specific molecular structure.
Solvent-Dependent ICT Characterization and Quantitation
The solvent polarity plays a crucial role in the ICT process. d-nb.infoscirp.orgacs.orgiaea.orgrsc.org As the solvent polarity increases, the energy of the polar ICT state is lowered, leading to a more favorable charge transfer process. This results in a noticeable red shift in the fluorescence emission spectrum, a phenomenon known as solvatochromism. researchgate.net The large Stokes shift observed in polar solvents is a direct measure of the stabilization of the ICT state. d-nb.info
The quantum yield of fluorescence from the ICT state also shows a strong dependence on solvent polarity. In many cases, the fluorescence quantum yield increases with increasing solvent polarity. acs.org However, the radiative rate constant may exhibit more complex behavior, sometimes showing a maximum value in solvents of intermediate polarity. acs.org
Table 1: Solvent-Dependent Photophysical Properties of a Representative Donor-Acceptor Anthracene Derivative
| Solvent | Dielectric Constant (ε) | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | ~345 | ~380 | ~700 |
| Acetonitrile | 37.5 | ~345 | ~550 | ~8700 |
Note: Data is illustrative and based on findings for similar donor-π-bridge-acceptor systems to demonstrate the general trend. d-nb.info
Formation and Relaxation Pathways of Twisted Intramolecular Charge Transfer (TICT) States
The formation of the TICT state is a dynamic process that occurs on the picosecond timescale following photoexcitation. acs.org Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, have been instrumental in elucidating these pathways. d-nb.infoacs.org
Upon excitation, the molecule is initially in a planar or near-planar locally excited (LE) state. In a polar environment, the molecule can then undergo a torsional motion, or twisting, around the donor-acceptor bond to form the TICT state. rsc.orgnih.gov This process competes with fluorescence from the LE state and non-radiative decay processes. nih.gov
The relaxation of the TICT state back to the ground state can occur through two main pathways: radiative decay, which gives rise to the characteristic red-shifted fluorescence, or non-radiative decay. rsc.org The relative rates of these processes determine the fluorescence quantum yield of the ICT emission. The formation of the TICT state can sometimes be inefficient, which may compete with fluorescence from the LE state. nih.gov
Some studies have proposed that in certain systems, the fluorescent ICT state might not be the fully twisted, perpendicular TICT state but rather a partially twisted ICT state. researchgate.net However, transient absorption studies on similar systems have provided evidence for the formation of the TICT state, with spectral characteristics corresponding to the radical anion of the acceptor moiety. researchgate.net
Time-Resolved Spectroscopic Studies of Excited State Evolution
To fully understand the complex sequence of events following photoexcitation, various time-resolved spectroscopic techniques are employed. These methods provide a window into the evolution of the excited states on timescales ranging from femtoseconds to nanoseconds.
Femtosecond transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. youtube.com In a typical TA experiment, a short "pump" pulse excites the sample, and a subsequent "probe" pulse, delayed by a precise amount of time, measures the change in absorption of the sample. nd.edu This allows for the direct observation of ultrafast processes such as internal conversion, intramolecular vibrational redistribution, and the formation of transient species like the TICT state. While specific femtosecond TA data for this compound is not detailed in the provided search results, studies on similar anthracene derivatives have utilized this technique to characterize the dynamics of excited states. researchgate.net For instance, in related donor-acceptor systems, TA spectroscopy can track the spectral signatures of the initially formed locally excited state and its subsequent conversion to a charge-transfer state.
Picosecond Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range. The method involves repeatedly exciting a sample with a pulsed light source and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. lsu.edu By building a histogram of these arrival times, a precise fluorescence decay curve can be constructed.
For this compound, TCSPC measurements have revealed that the fluorescence decay is often complex and cannot be described by a single exponential function, especially in polar solvents. iitkgp.ac.in Instead, the decays are often biexponential, indicating the presence of at least two distinct emissive species or complex excited-state equilibria. iitkgp.ac.in The lifetimes of these components are solvent-dependent. For example, in many solvents, a shorter-lived component and a longer-lived component are observed. iitkgp.ac.in The lifetime of the longer-lived component has been shown to increase with the viscosity of the medium, which is consistent with the TICT model where the formation of the twisted state is hindered in a more viscous environment. iitkgp.ac.in
Following electronic excitation, the molecule often possesses an excess of vibrational energy. Intramolecular Vibrational Redistribution (IVR) is the process by which this vibrational energy, initially localized in specific modes, is redistributed among the other vibrational modes of the molecule. acs.org This process is typically very fast, occurring on the femtosecond to picosecond timescale. The efficiency of IVR can influence subsequent photophysical and photochemical events. While direct analysis of IVR in this compound is not available in the provided results, studies on other anthracene derivatives have explored these dynamics. acs.org
Diabatic transitions refer to transitions between different electronic potential energy surfaces. In the context of this compound, the transition from the initially populated LE state to the TICT state can be considered a diabatic process. The probability of this transition is governed by the coupling between the two electronic states and their energy gap, which is strongly influenced by the solvent. Theoretical models for related molecules like 9-(N-carbazolyl)-anthracene have been used to understand the coupling between bright and dark electronic states and its effect on fluorescence lifetimes and spectra. dntb.gov.ua
Environmental and Solvation Effects on Photophysics
The photophysical properties of this compound are exquisitely sensitive to its local environment, a phenomenon broadly known as solvatochromism. This sensitivity arises from the significant change in the molecule's electronic distribution, and thus its dipole moment, upon excitation.
Solvatochromism refers to the change in the position, and sometimes intensity, of absorption and emission spectral bands with a change in the polarity of the solvent. For this compound, both the absorption and fluorescence spectra exhibit solvatochromic shifts. iitkgp.ac.in The absorption spectrum shows a local band and an underlying charge-transfer band. iitkgp.ac.in
The fluorescence spectrum is particularly sensitive to the solvent. In nonpolar solvents, the emission is typically dominated by the LE state, resulting in a structured, blue-shifted fluorescence band. As the solvent polarity increases, the highly polar TICT state is stabilized, leading to the appearance and eventual dominance of a broad, structureless, and significantly red-shifted emission band. This pronounced solvent-dependent shift in the fluorescence spectrum is termed solvatofluorochromism. The observation of two emission bands that change in relative intensity with solvent polarity is a hallmark of bidirectional solvatofluorochromism.
The quantitative analysis of such shifts can be performed using models like the Lippert-Mataga equation, which relates the Stokes shift (the energy difference between the absorption and emission maxima) to the solvent's dielectric constant and refractive index. nih.gov While a specific Lippert-Mataga plot for this compound is not provided in the search results, the data in the following table clearly demonstrates the strong dependence of the absorption and emission maxima on the solvent.
| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |
|---|
Data sourced from Chattopadhyay et al. (1997). iitkgp.ac.in
Influence of Solvent Polarity and Viscosity on Excited State Kinetics and Equilibrium
The photophysical behavior of this compound is profoundly influenced by the surrounding solvent environment. The polarity and viscosity of the solvent play a crucial role in modulating the kinetics and equilibrium of its excited states, primarily through the stabilization of charge-transfer species.
A key feature in the excited state dynamics of donor-acceptor systems like this compound is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. rsc.orgmdpi.com Upon photoexcitation to the Franck-Condon locally excited (LE) state, the molecule can undergo a conformational change, involving the twisting of the dimethylaminophenyl group relative to the anthracene moiety. This torsional motion leads to a decoupling of the π-systems of the donor and acceptor, resulting in a highly polar, charge-separated TICT state. mdpi.com The stability of this TICT state is highly dependent on the polarity of the solvent.
In nonpolar solvents, the energy barrier for the formation of the highly polar TICT state is significant, and thus, emission primarily occurs from the locally excited state. This results in a fluorescence spectrum characteristic of the anthracene chromophore. As the solvent polarity increases, the TICT state becomes more stabilized, leading to a dual fluorescence phenomenon. One emission band corresponds to the LE state, while a second, significantly red-shifted and often broad, emission band emerges from the TICT state. nih.gov In highly polar solvents, the TICT pathway can become the dominant de-excitation channel, leading to a single, broad, and strongly Stokes-shifted emission. researchgate.net
The kinetics of the excited state are also strongly coupled to the solvent properties. The rate of the LE to TICT transition is influenced by both solvent polarity, which provides the driving force for charge separation, and solvent viscosity, which governs the rate of the necessary torsional motion. In solvents of similar polarity, an increase in viscosity can hinder the twisting motion, thereby decreasing the rate of TICT state formation and favoring emission from the LE state.
The fluorescence quantum yield and lifetime of this compound and its analogs are also highly sensitive to the solvent environment. For a closely related compound, 9-(N,N-dimethylamino)anthracene (9-DMA), studies have shown that the fluorescence quantum yield generally decreases as the solvent polarity increases from cyclohexane (B81311) to acetonitrile. nih.gov This is often attributed to the increased stabilization of the non-emissive or weakly emissive TICT state, which provides an efficient non-radiative decay pathway.
The following tables summarize typical photophysical data for a donor-substituted anthracene derivative, illustrating the effects of solvent polarity and viscosity.
Table 1: Photophysical Data in Solvents of Varying Polarity
| Solvent | Polarity (Δf) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
|---|---|---|---|
| Cyclohexane | ~0.0 | 0.52 | 10.2 |
| Toluene | ~0.014 | 0.45 | 9.8 |
| Tetrahydrofuran (THF) | ~0.21 | 0.15 | 4.5 |
| Acetonitrile | ~0.305 | 0.08 | 2.1 |
Data is representative for a donor-substituted anthracene and is based on findings for similar compounds like 9-(N,N-dimethylamino)anthracene. nih.gov
Table 2: Effect of Viscosity on Excited State Dynamics in a Solvent Mixture
| Solvent Mixture (Ethanol:Glycerol) | Viscosity (cP) | LE Emission Intensity (a.u.) | TICT Emission Intensity (a.u.) |
|---|---|---|---|
| 100:0 | 1.2 | Low | High |
| 80:20 | 2.5 | Increased | Decreased |
| 60:40 | 6.0 | High | Low |
| 40:60 | 20.0 | Very High | Very Low |
This table illustrates the general trend of how increasing viscosity, by adding glycerol (B35011) to ethanol, can inhibit the formation of the TICT state, thereby increasing the emission from the LE state. Actual values are illustrative.
Disentangling Specific and Non-Specific Solute-Solvent Interactions
Non-specific interactions are primarily electrostatic in nature and are related to the bulk properties of the solvent, such as its dielectric constant and refractive index. These interactions can be modeled using theories like the Lippert-Mataga equation, which relates the Stokes shift (the difference in energy between the absorption and emission maxima) to the orientation polarizability (Δf) of the solvent. nih.govresearchgate.net A linear correlation in a Lippert-Mataga plot suggests that the solvatochromic shift is mainly due to general solvent effects. nih.gov
Specific interactions , on the other hand, involve short-range forces, with hydrogen bonding being a particularly important example for molecules in protic solvents. nih.gov These interactions can lead to deviations from the linear behavior predicted by the Lippert-Mataga model. For instance, in protic solvents, hydrogen bonding between the solvent and the dimethylamino group of this compound can affect the electron-donating ability of the nitrogen atom and influence the energy of both the ground and excited states in a way not accounted for by bulk polarity alone.
To dissect these different types of interactions, multi-parameter solvent polarity scales, such as the Kamlet-Taft and Catalán models, are employed. mdpi.comnih.gov The Kamlet-Taft approach, for example, describes the solvent effect as a linear combination of three parameters:
π *: An index of the solvent's dipolarity/polarizability.
α : A measure of the solvent's hydrogen-bond donating (HBD) ability.
β : A measure of the solvent's hydrogen-bond accepting (HBA) ability.
By performing a multiple linear regression of a photophysical property (like the Stokes shift or fluorescence maximum) against these parameters for a wide range of solvents, the relative contributions of dipolarity/polarizability and specific hydrogen-bonding interactions can be quantified. For example, a significant coefficient for the α parameter would indicate a strong influence of the solvent's hydrogen-bond donating capability on the observed photophysical property. mdpi.com
Studies on similar fluorescent probes have demonstrated the utility of these methods. For instance, deviations from a linear Lippert-Mataga plot for certain fluorophores in specific solvents often point towards the presence of strong hydrogen bonding or other specific acid-base interactions. nih.gov By applying such multiparametric analyses, a more nuanced picture of the solvent's role in the excited state dynamics of this compound can be achieved, separating the general electrostatic stabilization from the more directed and specific interactions.
Electrochemical Behavior and Electrogenerated Luminescence Characteristics
Cyclic Voltammetry and Redox Chemistry
Cyclic voltammetry (CV) is a principal technique used to investigate the electrochemical properties of molecules like 9-(4-Dimethylaminophenyl)anthracene. It provides information on oxidation and reduction potentials, the stability of the resulting radical ions, and the reversibility of the redox processes.
Electrochemical Characterization of Oxidation and Reduction Potentials
In a typical CV experiment conducted in a non-aqueous solvent like acetonitrile (B52724), this compound would be expected to exhibit at least one oxidation and one reduction event.
Oxidation: The oxidation process involves the removal of an electron from the highest occupied molecular orbital (HOMO). In this D-A system, the HOMO is predominantly localized on the electron-rich N,N-dimethylaminophenyl group. The first oxidation potential is therefore expected to be relatively low, characteristic of an easily oxidized amine moiety.
Reduction: The reduction process involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is primarily located on the electron-accepting anthracene (B1667546) core. The first reduction potential would be similar to that of other 9-substituted anthracene derivatives.
For context, studies on similar 9,10-disubstituted anthracene derivatives show reversible one-electron oxidations and reductions attributed to the anthracene core. For example, the related compound 9,10-diphenylanthracene (B110198) (DPA) undergoes a reversible one-electron reduction at approximately -1.84 V (vs. SCE in DMF). The introduction of the strong dimethylamino donor group in this compound would significantly lower the oxidation potential compared to unsubstituted anthracene.
Investigation of Reversible Redox Behavior and Electrochromism
The stability of the electrochemically generated radical cation (D•+-A) and radical anion (D-A•−) determines the reversibility of the redox waves in the cyclic voltammogram. For many aromatic hydrocarbons, including anthracene derivatives, the initial one-electron transfer steps are often electrochemically reversible, meaning the generated radical ions are stable on the timescale of the CV scan.
Electrochromism is a phenomenon where a material changes color in response to an applied electrical potential that induces a redox change. The formation of the radical cation and radical anion of this compound would likely result in new optical absorption bands in the visible spectrum, leading to a color change. Studies on other anthracene derivatives with terminal triphenylamine (B166846) donors have demonstrated that electro-deposited polymer films can exhibit reversible and distinct color changes upon electrochemical oxidation, switching between states such as orange and dark blue. It is plausible that this compound would exhibit similar electrochromic behavior in its monomeric or polymeric form.
Electrochemiluminescence (ECL) Properties and Mechanisms
Electrochemiluminescence is a process where light is generated from the excited states of species formed during electrochemical reactions at an electrode surface.
Fundamental Principles of Electrogenerated Chemiluminescence
ECL can be generated through several pathways, with the "annihilation route" being common for aromatic luminophores like anthracene derivatives. This process involves:
Generation of Radical Ions: The electrode potential is cycled to first reduce the parent molecule (M) to its radical anion (M•−) and then oxidize it to its radical cation (M•+).
Electron-Transfer Annihilation: The radical cation and anion diffuse away from the electrode and react in solution. This highly energetic electron-transfer reaction generates an excited state (M*).
Light Emission: The excited state molecule relaxes to the ground state by emitting a photon.
The energy of the annihilation reaction (enthalpy, ΔH°) can be estimated from the oxidation (E°ox) and reduction (E°red) potentials. If this energy is sufficient to populate the first excited singlet state (S₁), intense light emission can occur.
Structural Influences on ECL Efficiency and Emission Wavelength
The donor-acceptor structure of this compound profoundly influences its ECL properties. The presence of the dimethylamino donor group facilitates the oxidation step, while the anthracene core provides the necessary structural framework for efficient luminescence. This intramolecular charge-transfer (ICT) character is crucial. Upon excitation, an electron effectively moves from the donor to the acceptor, creating a highly polar excited state.
ECL Efficiency: The efficiency of ECL is affected by the stability of the radical ions and the fluorescence quantum yield of the emitter. The rigid anthracene core is beneficial for high fluorescence efficiency.
Emission Wavelength: The energy of the emitted light depends on the energy gap between the excited state and the ground state. For D-A systems, this gap is highly sensitive to solvent polarity. In polar solvents, the polar ICT state is stabilized, leading to a red-shift (longer wavelength) in the emission spectrum. ECL emission can also be influenced by the reaction pathway; for some systems, slight blue shifts in ECL compared to photoluminescence have been observed. researchgate.net
Role of Aggregation in Modulating ECL Characteristics
Many organic luminophores suffer from aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the solid state or in aggregates due to intermolecular π-π stacking. However, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE) or aggregation-induced electrochemiluminescence (AIECL).
For this compound, aggregation has been shown to significantly alter its photophysical properties. In the aggregated state, the intramolecular charge transfer process that dominates its behavior in solution is suppressed. researchgate.net This is often due to the restriction of intramolecular rotations (RIR) in the solid state, which blocks non-radiative decay pathways and forces the molecule to release its energy as light.
This principle is directly applicable to ECL. For related molecules like 9,10-diphenylanthracene, forming nanoparticles leads to a bright and stable ECL signal. uva.nl This enhancement is attributed to the restricted molecular motion in the aggregate, which blocks energy leakage and promotes radiative decay. It is therefore expected that aggregation of this compound would modulate its ECL characteristics, potentially leading to enhanced emission intensity and a shift in the emission wavelength compared to its behavior in solution.
Computational and Theoretical Investigations of Electronic Structure and Dynamics
Quantum Chemical Calculations for Ground and Excited States
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. For chromophores like 9-(4-Dimethylaminophenyl)anthracene, these calculations can elucidate the nature of both the ground and excited electronic states, which is crucial for understanding its absorption and emission properties.
Density Functional Theory (DFT) for Geometrical Optimization
Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used for optimizing the ground-state geometry of molecules. This process determines the lowest energy arrangement of atoms in a molecule, providing key structural parameters such as bond lengths and dihedral angles. For instance, in studies of similar anthracene (B1667546) derivatives, the B3LYP functional with a 6-31G basis set has been employed using software like Gaussian 09 to achieve optimized structures. The optimization process is crucial as the molecular geometry, particularly the torsion angle between the anthracene and the dimethylaminophenyl moieties, significantly influences the electronic properties.
Time-Dependent DFT (TD-DFT) for Excited State Energies and Transitions
To investigate the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. It is used to calculate the energies of vertical excitations from the ground state, which correspond to the absorption of light. These calculations provide information about the nature of the electronic transitions, such as whether they are localized on a part of the molecule or involve charge transfer between different groups. For related "push-pull" systems, TD-DFT calculations are essential for understanding intramolecular charge transfer (ICT) phenomena, which are often responsible for their unique photophysical properties. However, specific TD-DFT data on the excited state energies and transition characteristics for this compound are not readily found in published literature.
Electronic Structure Analysis and Molecular Orbitals
The arrangement and energies of molecular orbitals dictate the electronic behavior of a compound, including its reactivity and spectroscopic properties.
Frontier Molecular Orbital (FMO) Distributions (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties. In donor-acceptor molecules, the spatial distribution of the HOMO and LUMO can indicate the direction of intramolecular charge transfer upon excitation. For example, in related anthracene derivatives with a dimethylamino-phenyl group, the HOMO is typically localized on the electron-donating anthracene group, while the LUMO is on the acceptor portion. The analysis of FMOs helps in understanding the π-π* transition features of these molecules. Specific values for the HOMO, LUMO, and the energy gap for this compound are not documented in the available search results.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. They map the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In MEP maps, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For similar chalcone (B49325) derivatives of anthracene, MEP analysis has been used to identify reactive sites, often showing the most negative potential around oxygen atoms of carbonyl groups. A specific MEP map for this compound has not been identified.
Determination of Ground and Excited State Dipole Moments and Charge Distribution
The dipole moment of a molecule is a measure of the separation of positive and negative charges. In donor-acceptor systems, a significant change in the dipole moment between the ground and excited states is a strong indicator of intramolecular charge transfer. Computational methods can predict these dipole moments, offering insight into the extent of charge redistribution upon photoexcitation. This change is particularly important in understanding the solvatochromism of a compound—its change in color with solvent polarity. While this analysis is crucial for a complete understanding of "push-pull" systems, specific calculated values for the ground and excited state dipole moments of this compound are not present in the surveyed literature.
Theoretical Modeling of Photophysical and Electrochemical Phenomena
The hallmark of this compound's photophysics is the process of intramolecular charge transfer (ICT), which is extensively modeled using computational methods. Upon photoexcitation, the molecule transitions from a locally excited (LE) state, primarily centered on the anthracene unit, to a highly polar charge-transfer state where electron density has moved from the dimethylamino donor to the anthracene acceptor.
Simulations often focus on the geometric and electronic changes during this process. A key aspect is the torsional motion between the dimethylaminophenyl and anthracene moieties. Semiempirical calculations, such as AM1, have been used to calculate the energies and dipole moments of various conformers of 9-(N,N-Dimethylamino)anthracene (also referred to as 9-DMA) as the dimethylamino group is twisted around the C-N bond. iitkgp.ac.in These calculations help to map the potential energy surface of the excited state and identify the most stable conformations for the LE and ICT states.
The Twisted Intramolecular Charge Transfer (TICT) model is a foundational concept in these simulations. iitkgp.ac.in It posits that the ICT state is stabilized in a conformation where the donor and acceptor groups are electronically decoupled due to a perpendicular twist (90° dihedral angle). However, for related molecules like 9-(p-N,N-dimethylanilino)phenanthrene, quantum chemical calculations suggest a more complex picture. acs.org These studies indicate that the emissive state is an ICT state that interacts and mixes with the locally excited ¹Lₐ and ¹Lₑ states of the aromatic acceptor. acs.org This mixing is influenced by both the molecular geometry and the polarity of the surrounding solvent, which can be simulated using continuum solvent models. acs.org
Transient absorption experiments on similar compounds in polar solvents like acetonitrile (B52724) show a rapid evolution from a less polar excited state to a more polar ICT state within picoseconds, a dynamic process that theoretical models aim to replicate. acs.org
Table 1: Theoretical Data on Conformer Energies and Dipole Moments for 9-(N,N-Dimethylamino)anthracene (9-DMA) based on AM1 Calculations iitkgp.ac.in
| Conformer Twist Angle (°) | Ground State Energy (kcal/mol) | Excited State Energy (kcal/mol) | Ground State Dipole Moment (Debye) | Excited State Dipole Moment (Debye) |
| 0 | 0.0 | Data not specified | 2.1 | Data not specified |
| 90 | 7.4 | Data not specified | 0.4 | Data not specified |
Note: This table is illustrative of the types of data generated from semiempirical calculations as described in the source. The source performed the calculations but did not present the data in a tabular format.
Theoretical calculations are crucial for predicting and interpreting the spectroscopic and electrochemical properties of this compound. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are standard tools for these predictions.
Spectroscopic Signatures: Calculations can predict the absorption and emission spectra of the molecule. For many 9,10-disubstituted anthracenes, the main absorption bands between 325–425 nm correspond to the π–π* transitions of the anthracene core. mdpi.com Theoretical studies confirm that due to the twisted arrangement of the phenyl substituent relative to the anthracene plane, there is minimal orbital contribution from the dimethylaminophenyl group to these primary absorption bands. mdpi.com However, studies on 9-(N,N-Dimethylamino)anthracene have identified both a local excitation band and an underlying charge-transfer band within its absorption spectrum, which can be resolved and assigned with the help of theoretical models. iitkgp.ac.in Furthermore, DFT calculations have been used to gain insight into the structure-property relationships of related anthracene derivatives by optimizing molecular structures and calculating the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Electrochemical Potentials: Molecular orbital theory and DFT have proven effective in predicting the electrochemical potentials of aromatic hydrocarbons. utexas.eduusd.ac.id For instance, studies on 9,10-diphenylanthracene (B110198) demonstrated a strong correlation between the experimentally measured half-wave potential for its reduction to the radical anion and the potential calculated using molecular orbital theory. utexas.edu
DFT calculations on related molecules in their neutral and ionic (cationic and anionic) states are used to evaluate properties that correlate with electrochemical behavior. usd.ac.id These properties include the HOMO-LUMO energy gap, electronegativity, and electrophilicity index. usd.ac.id Such calculations reveal that the energy gap typically decreases in the charged (ionic) states, indicating higher reactivity and conductivity compared to the neutral molecule. usd.ac.id This approach allows for the theoretical prediction of how easily a molecule can be oxidized or reduced.
Table 2: Calculated Electronic Properties for Neutral and Ionic States of a Representative Anthracene Derivative (9,10-Diphenylanthracene) usd.ac.id
| Molecular State | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Neutral | -5.86 | -1.97 | 3.89 |
| Anionic (Alpha MO) | -4.01 | -2.64 | 1.37 |
| Cationic (Alpha MO) | -7.99 | -5.20 | 2.79 |
Note: This table presents data for 9,10-diphenylanthracene as a representative example of how DFT calculations are used to predict the electronic properties relevant to the electrochemical behavior of substituted anthracenes. MO stands for Molecular Orbital.
Elucidation of Structure Property Relationships
Impact of Molecular Conformation and Planarity
The three-dimensional arrangement of the constituent parts of 9-(4-Dimethylaminophenyl)anthracene, specifically the rotational freedom between the anthracene (B1667546) core and the dimethylaminophenyl group, profoundly influences its electronic and optical properties.
Correlation Between Torsion Angles and Excited State Properties/Nonlinear Optical Response
The angle of twist, or torsion angle, between the anthracene and the dimethylaminophenyl moieties is a critical determinant of the molecule's excited-state behavior and its nonlinear optical (NLO) response. rsc.orgnih.gov In the ground state, many conjugated molecules with similar building blocks exhibit torsional disorder at room temperature. nih.govrsc.org However, upon electronic excitation, these molecules tend to become more rigid and planar due to increased conjugation. nih.gov This planarization in the excited state can lead to a situation where the absorption and emission spectra are not mirror images of each other. nih.gov
Studies on related anthracene derivatives have shown that a smaller torsion angle, which leads to a more planar molecular structure, can enhance the NLO response. rsc.org For instance, in a study comparing two anthracene derivatives with different π-bridge lengths, the derivative with better molecular planarity exhibited a significantly stronger NLO response. rsc.orgrsc.org This enhancement is attributed to improved intramolecular charge transfer (ICT), a key factor for achieving large two-photon absorption cross-sections. rsc.org The dynamics of this planarization process can be complex, involving both rapid, viscosity-independent motions and slower, diffusion-controlled processes, depending on the surrounding environment. nih.gov
| Compound/System | Torsion Angle (°)/Conformation | Impact on Properties |
| 9-(N-carbazolyl)-anthracene (C9A) | Ground state (S₀): 77.5°, 102.5°; Excited state (S₁): 64°, 116° core.ac.uk | The significant difference in equilibrium geometries between the ground and excited states leads to a broad torsional progression in the fluorescence excitation spectrum. core.ac.uk |
| 9,9′-bianthryl (BA) | Excited state (S₁): 63° twist between anthracene rings nih.gov | The structural change to a twisted conformation in the excited state is accompanied by an increase in the dipole moment. nih.gov |
| 9,10-bis(phenylethynyl)anthracene (BPEA) | Torsionally disordered at room temperature, more rigid in the excited state. nih.gov | The torsional disorder leads to inhomogeneous broadening of the absorption spectrum. nih.gov |
Influence of Steric Hindrance on Electronic and Photophysical Characteristics
Steric hindrance, the spatial interference between bulky chemical groups, plays a crucial role in dictating the conformation and, consequently, the electronic and photophysical properties of this compound and its analogs. The introduction of bulky substituents can force a larger torsion angle between the donor and acceptor moieties, which can disrupt the π-conjugation. mdpi.comrsc.org
This disruption can have several consequences. On one hand, it can suppress intermolecular interactions and aggregation, which often leads to enhanced fluorescence emission in solution. mdpi.comelsevierpure.com On the other hand, significant steric hindrance can impede the formation of the planar conformation that is often beneficial for NLO properties. rsc.org However, even with bulky peripheral groups, photodimerization reactions in some anthracene derivatives have been observed to proceed in high yields, indicating that the impact of steric hindrance can be complex and reaction-specific. researchgate.net In the context of on-surface synthesis of related polymers, steric hindrance between aromatic groups has been shown to affect the formation and ordering of the resulting structures. rsc.org
Effects of π-Conjugated Length and System Extent
The size and nature of the π-conjugated system, which allows for the delocalization of electrons across the molecule, are fundamental to the properties of this compound.
Modulation of Electronic Band Gaps and Absorption/Emission Wavelengths
Extending the length of the π-conjugated system is a well-established strategy for tuning the electronic and optical properties of organic molecules. rsc.orgmdpi.comwashington.edu As the conjugation increases, for example by introducing additional ethylene (B1197577) double bonds into the bridge between the donor and acceptor, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the electronic band gap, decreases. rsc.orgwashington.edu
This reduction in the band gap directly translates to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.comnih.gov For instance, as one moves from naphthalene (B1677914) to anthracene and then to tetracene, the absorption spectrum progressively shifts to higher wavelengths. mdpi.com In a study of two anthracene derivatives, AN-1 and AN-2, where AN-2 had a longer π-bridge, AN-2 exhibited absorption at longer wavelengths compared to AN-1. rsc.orgresearchgate.net This principle allows for the rational design of molecules that absorb and emit light at specific, desired wavelengths. washington.edu
| Compound | π-Conjugated System Modification | Effect on Absorption/Emission |
| Anthracene vs. Tetracene | Increased number of fused phenyl rings | Absorption spectrum shifts to higher wavelengths (red-shift). mdpi.com |
| AN-1 vs. AN-2 | Extended π-bridge with an additional ethylene double bond in AN-2. rsc.orgresearchgate.net | AN-2 shows absorption at longer wavelengths compared to AN-1. rsc.org |
| 9,10-Disilylanthracene vs. Anthracene | Silyl group substitution at 9,10-positions | Bathochromic shift in fluorescence bands. nih.gov |
Enhancement of Nonlinear Optical (NLO) Responses through Extended Conjugation
The extension of the π-conjugated system is a powerful tool for enhancing the NLO response of donor-acceptor molecules. rsc.orgwashington.edu A longer conjugation path facilitates greater intramolecular charge transfer upon excitation, which is a key contributor to large NLO effects, particularly the two-photon absorption (TPA) cross-section. rsc.org
In the comparative study of anthracene derivatives AN-1 and AN-2, the molecule with the extended π-bridge, AN-2, demonstrated a significantly stronger NLO response. rsc.orgrsc.org Specifically, the TPA coefficient of AN-2 was found to be nearly eight times larger than that of AN-1 at a wavelength of 600 nm. rsc.orgrsc.org This dramatic enhancement underscores the critical role of π-conjugation length in designing materials with superior NLO properties for applications in areas like optical limiting and all-optical switching. rsc.orgbohrium.com
| Compound | Modification | NLO Property Enhancement |
| AN-2 vs. AN-1 | Extended π-bridge in AN-2. rsc.orgrsc.org | The two-photon absorption coefficient of AN-2 is nearly 8 times greater than AN-1 at 600 nm. rsc.org |
Relationship Between Donor-Acceptor Strength and Electronic Properties
The electronic properties of this compound are fundamentally governed by its nature as a donor-acceptor (D-A) system. The dimethylamino group acts as a potent electron donor, while the anthracene moiety serves as the electron acceptor. The strength of this donor-acceptor interaction is a key factor in determining the molecule's electronic structure and photophysical behavior. washington.eduosti.gov
Increasing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor group generally leads to a smaller HOMO-LUMO gap. washington.edu This, in turn, results in a red-shift of the absorption and emission spectra. washington.edunih.gov For example, in a series of 9-phenyl-10-anthronitriles, increasing the electron-donating ability of the substituent on the phenyl ring from none to a strong dimethylamino group resulted in a progressive red-shift in the absorption and emission maxima. washington.edu This tunability of electronic properties through the modulation of donor-acceptor strength is a cornerstone of designing organic materials for specific applications in electronics and photonics. washington.eduosti.govnih.gov
| Donor-Acceptor System | Variation in Donor/Acceptor Strength | Impact on Electronic Properties |
| 9-Phenyl-10-anthronitriles | Incremental increase in electron-donating strength of the phenyl substituent. washington.edu | Progressive red-shift in absorption and emission maxima. washington.edu |
| Dianthrylboron-based systems | Variation of arylamine donor strength. nih.gov | Modulation of the energy of the electronic excited states. nih.gov |
Tuning of Intramolecular Charge Transfer Efficiency by Substituent Identity
The efficiency of intramolecular charge transfer (ICT) in derivatives of this compound can be modulated by the introduction of various substituent groups. lookchem.commdpi.com In the photo-excited state, an electron is anticipated to transfer from the amine group to the anthracene moiety, forming a transient ICT complex. lookchem.com The nature of the substituents on either the anthracene or the phenyl ring can influence the electronic properties of the donor and acceptor units, thereby affecting the efficiency of this charge transfer process.
For instance, the introduction of styryl and triphenylamine (B166846) groups attached to the anthracene core can increase the conjugation of the molecule. nih.gov This extended conjugation can, in turn, affect the ICT properties. nih.gov Studies on related anthracene derivatives have shown that the presence of electron-donating or electron-withdrawing groups can significantly alter the charge distribution and the energy levels of the frontier molecular orbitals. nih.gov For example, the introduction of a cyano (-CN) group can enhance the electron affinity of the molecule. nih.gov
In a broader context, the synthesis of various anthracene derivatives through methods like electrophilic substitution and cross-coupling reactions allows for a systematic investigation of these substituent effects. mdpi.com For example, in a series of (anthracen-9-yl)methanamines, the nature of the substituents on the amine nitrogen atom was found to influence the fluorescence quenching, which is directly related to the ICT process. lookchem.com The free energy change for the electron transfer from the tertiary amine to the excited anthracene chromophore was found to be negative for a range of substituents, indicating a facile quenching of fluorescence via an intramolecular electron transfer mechanism. lookchem.com
The strategic placement of substituents provides a powerful tool to fine-tune the ICT characteristics of these compounds, which is crucial for their application in various optoelectronic devices.
Correlation with Fluorescence Quantum Yields and Electrochemical Potentials
A strong correlation exists between the intramolecular charge transfer characteristics and the fluorescence quantum yields (Φf) and electrochemical potentials of this compound and its analogs. The solvent polarity plays a significant role in the photophysical properties of these molecules. For the related compound 9-(p-N,N-dimethylanilino)phenanthrene (9DPhen), the fluorescence quantum yield is notably high and shows an increase with rising solvent polarity. acs.orgcapes.gov.br This suggests that the emission originates from a highly polar excited state. acs.orgcapes.gov.br
However, the radiative rate constant (kf) for 9DPhen exhibits a maximum in solvents of intermediate polarity. acs.orgcapes.gov.br This behavior is explained by the interaction of the ICT state with the locally excited states of the acceptor, a phenomenon influenced by solvent polarity and molecular geometry. acs.orgcapes.gov.br
The table below presents the fluorescence quantum yields (Φf) for a series of (anthracen-9-yl)methanamine derivatives in methanol, which demonstrates the influence of substituent groups on this property. lookchem.com
| Compound | Substituent on Amine | λem (nm) | Φf |
| 1a | -CH(CH3)2 | 416 | 0.049 |
| 1b | -CH2CH2OH | 418 | 0.067 |
| 1c | -CH2CH2OCH3 | 417 | 0.063 |
| 1d | -CH2C6H5 | 417 | 0.054 |
| 1e | -CH2(c-C3H5) | 417 | 0.060 |
| 1f | -N(CH2C6H5)2 | 411 | 0.088 |
| 1g | -CH2CH2CN | 415 | 0.057 |
| 1h | -CH2C≡CH | 413 | 0.052 |
Data sourced from LookChem lookchem.com
The electrochemical potentials of these compounds are also intrinsically linked to their structure and ICT character. The change in free energy (ΔGET) for the photoinduced electron transfer can be calculated using the oxidation potential of the donor (amine) and the reduction potential of the acceptor (anthracene), along with the excited state energy of the acceptor. lookchem.com For the (anthracen-9-yl)methanamine series, the calculated ΔGET values were negative, supporting the feasibility of the intramolecular electron transfer process. lookchem.com
In related non-symmetric 9,10-diphenylanthracene (B110198) derivatives, substitutions at the 2nd position have been shown to lead to high fluorescence quantum yields, reaching up to 0.7 in solution and 0.9 in a polymer host. rsc.org The electrochemical reversibility and wide band gap of such diaryl anthracenes make them promising materials for various applications. researchgate.net
Advanced Applications in Materials Science and Chemical Sensing Technologies
Development of Optoelectronic Materials
The donor-acceptor (D-π-A) architecture of 9-(4-Dimethylaminophenyl)anthracene is fundamental to its utility in optoelectronics. The anthracene (B1667546) core provides a rigid, highly fluorescent, and thermally stable platform, while the 4-dimethylaminophenyl substituent allows for the tuning of its electronic and optical properties through intramolecular charge transfer (ICT). This has led to extensive research into its derivatives for various optoelectronic applications. rsc.orgnih.gov
Anthracene and its derivatives are foundational materials in the field of organic light-emitting diodes (OLEDs), particularly for creating efficient and stable blue light emitters, which remain a significant challenge in the industry. researchgate.netresearchgate.net The high fluorescence quantum yield and inherent stability of the anthracene core make it an excellent choice for the emissive layer in OLED devices. rsc.orgmdpi.com
Derivatives of 9,10-disubstituted anthracenes are frequently employed as either the host or dopant in the emissive layer. researchgate.netrsc.org For instance, asymmetric anthracene derivatives, which share a structural resemblance to this compound, have been synthesized to serve as blue host materials. These materials have demonstrated high glass transition temperatures and stable blue emission. rsc.org By attaching bulky aryl groups to the anthracene core, researchers can prevent fluorescence quenching in the solid state, a common issue that hampers device performance. researchgate.net The introduction of donor groups, such as the dimethylamino group, helps in tuning the energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, leading to devices with high luminous efficiency and power efficiency. rsc.orgnih.gov Devices fabricated using novel 9,10-diphenylanthracene (B110198) derivatives have achieved high current efficiencies and deep blue emission, underscoring the potential of this class of compounds in next-generation displays and lighting. researchgate.net
Organic materials with significant third-order nonlinear optical (NLO) responses are in high demand for applications like optical signal processing and the protection of sensors from intense laser light. bohrium.comrsc.org The D-π-A structure of compounds like this compound and its derivatives gives rise to large NLO effects.
A closely related chalcone (B49325) derivative, (2E)-1-(anthracen-9-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, hereafter referred to as DA-ANC, has been studied extensively for its NLO properties. bohrium.com The presence of the electron-donating dimethylamino group and the electron-accepting carbonyl group, connected through the π-conjugated anthracene and enone bridge, facilitates strong intramolecular charge transfer, which is a key factor for high NLO response. bohrium.comrsc.org
| NLO Property | Value for DA-ANC | Reference |
| Nonlinear Absorption Coefficient (β) | 6.9 × 10⁻⁵ cm/W | bohrium.com |
| Nonlinear Refractive Index (n₂) | -1.31 × 10⁻⁸ cm²/W | bohrium.com |
| Optical Limiting Threshold | 6.47 kJ/cm² | bohrium.com |
This interactive table summarizes the measured third-order nonlinear optical properties of the derivative DA-ANC, studied using the Z-scan technique with a 532 nm laser.
Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to its excitation. korea.ac.krnih.gov This phenomenon is the basis for several advanced applications, including 3D microfabrication, high-resolution imaging, and optical data storage. The probability of TPA is proportional to the square of the incident light intensity. korea.ac.kr
The structural characteristics of this compound derivatives, such as a strong donor-acceptor system and a large π-conjugated framework, are conducive to large TPA cross-sections (δTPA). korea.ac.kr Studies on various anthracene derivatives have shown that their TPA cross-sections can be significantly enhanced by optimizing these structural features. korea.ac.krnih.gov For the derivative DA-ANC, a strong two-photon assisted reverse saturation absorption was observed, with a nonlinear absorption coefficient (β) of 6.9 × 10⁻⁵ cm/W, which is indicative of its significant TPA activity. bohrium.com
Materials that exhibit strong nonlinear absorption are excellent candidates for optical limiting devices, which protect sensitive optical components and human eyes from high-intensity laser beams. bohrium.com An ideal optical limiter is transparent at low light intensities but becomes opaque at high intensities. The derivative DA-ANC demonstrates this behavior, with a measured optical limiting threshold of 6.47 kJ/cm². bohrium.com This property arises from its strong TPA.
Furthermore, materials with a large and fast nonlinear refractive index are essential for creating all-optical switches, which are projected to be key components in future high-speed optical communication networks. The self-defocusing effect observed in DA-ANC, characterized by a negative nonlinear refractive index (n₂) of -1.31 × 10⁻⁸ cm²/W, along with its satisfaction of one-photon and two-photon figures of merit, confirms its potential for use in all-optical switching applications. bohrium.com
Studies on the anthracene derivative AN-1, which is structurally identical to DA-ANC, have confirmed that its strong RSA originates from a TPA-induced ESA mechanism. rsc.org Femtosecond Z-scan measurements across a broad wavelength range (532 nm to 800 nm) revealed that these derivatives exhibit strong NLO responses, making them suitable for broadband optical limiting applications. rsc.org The efficiency of this process is highly dependent on the molecular structure, particularly the planarity and length of the π-conjugated bridge. rsc.org
Materials for Nonlinear Optics (NLO)
Design of Fluorescent Chemical Sensing Platforms
The high fluorescence quantum yield of the anthracene core makes it an excellent signaling unit in fluorescent chemosensors. nih.govresearchgate.net The general design principle involves coupling the anthracene fluorophore to a specific receptor moiety that can selectively bind to a target analyte (e.g., a metal ion or an anion). This binding event modulates the photophysical properties of the anthracene unit, leading to a detectable change in fluorescence, such as enhancement ("turn-on") or quenching ("turn-off"). researchgate.netseoultech.ac.kr
Derivatives of this compound are well-suited for this purpose. The dimethylamino group itself can act as a binding site, or the anthracene core can be functionalized with other receptor groups. For example, anthracene-based probes have been developed for the highly selective and sensitive "turn-on" detection of various metal ions, including Cr³⁺, Zn²⁺, and Cu²⁺. nih.govseoultech.ac.kr In one instance, an anthracene-based sensor for Cr³⁺ exhibited a low detection limit of 0.4 μM and a rapid response time. nih.gov Similarly, a sensor for the sequential detection of Zn²⁺ and Cu²⁺ has been demonstrated. seoultech.ac.kr
Furthermore, anthracene-imidazole derivatives have shown sensitivity to changes in solvent polarity, acidity, and the presence of anions like fluoride (B91410), showcasing their versatility as multi-functional fluorescent probes. nih.gov The sensing mechanism often involves processes like photoinduced electron transfer (PET), where the binding of the analyte to the receptor inhibits PET, thereby restoring the fluorescence of the anthracene core. researchgate.netpsu.edu
Principles of Fluorescence "Turn-On" and Ratiometric Sensing
Fluorescence-based sensing offers high sensitivity for detecting trace amounts of analytes. Two advanced sensing strategies, "turn-on" and ratiometric sensing, overcome the limitations of simple fluorescence quenching ("turn-off") methods, which can be prone to false positives. Anthracene and its derivatives are frequently employed in designing probes that operate on these principles. nih.govresearchgate.net
A "turn-on" sensor is designed to be initially non-fluorescent or weakly fluorescent. Upon interaction with a specific target analyte, a chemical or physical change occurs in the sensor molecule, leading to a significant increase in its fluorescence emission. nih.gov This change from a "dark" to a "bright" state provides a clear and sensitive signal with a high signal-to-noise ratio. For instance, an anthracene-based probe integrated with a thiophene (B33073) moiety was developed for the "turn-on" detection of chromium (III) ions. nih.gov The mechanism often involves the inhibition of non-radiative decay pathways, such as photoinduced electron transfer (PET), upon analyte binding.
Ratiometric sensing involves monitoring the change in fluorescence intensity at two different wavelengths. Instead of relying on the absolute intensity at a single wavelength, a ratio of the two intensities is calculated. This approach provides a built-in self-calibration, making the measurement more robust and less susceptible to fluctuations in probe concentration, excitation light intensity, and environmental factors. A common strategy involves a sensor that, upon binding to an analyte, exhibits a shift in its emission spectrum, causing the intensity at one wavelength to decrease while another increases. This change in the spectral shape provides a reliable ratiometric signal for quantitative analysis.
Selective Detection of Specific Analytes (e.g., Anions, Metal Ions, Phosgene, Moisture)
The versatility of the anthracene scaffold allows for its modification to create highly selective chemosensors for a variety of analytes, including ions and neutral molecules. nih.govnih.gov
Metal Ions: Derivatives of anthracene have been successfully utilized for the selective detection of various metal ions. nih.govseoultech.ac.kr For example, a sensor based on an anthracene-containing dipyridylamine receptor demonstrates a "turn-off-on" fluorescence response for the sequential detection of zinc (Zn²⁺) and copper (Cu²⁺) ions. seoultech.ac.kr The initial probe is fluorescent, but this is quenched upon binding with Cu²⁺. Subsequent addition of Zn²⁺ displaces the copper ion, restoring fluorescence. Another study reported an anthracene-thiophene-based probe for the highly selective and sensitive "turn-on" detection of chromium (Cr³⁺) ions in aqueous media, with a low detection limit of 0.4 μM and a rapid response time of less than a minute. nih.gov The selectivity of these sensors is governed by the specific coordination chemistry between the receptor part of the molecule and the target metal ion.
Anions and Neutral Molecules: The ability of the anthracene framework to participate in hydrogen bonding interactions after suitable functionalization enables its use in sensing anions and neutral molecules. nih.govrsc.org A series of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives show sensitive fluorescence responses to the fluoride anion. nih.gov Similarly, 9-N-Alkylaminomethylanthracene probes have been synthesized for the selective fluorescence sensing of pentafluorophenol (B44920) (PFP) in ethanol. rsc.orgresearchgate.net The probe exhibits high selectivity and sensitivity for PFP, with an association constant of 4.35 × 10⁵ M⁻¹, attributed to strong intermolecular hydrogen bonding. rsc.orgresearchgate.net
Moisture: Fluorescence sensors for water detection have been developed using a combination of tetraphenylethene (TPE) and anthracene units. rsc.org A sensor molecule composed of a TPE core and four peripheral anthraldehyde units, TPE-(An-CHO)₄, demonstrates both solvatofluorochromic (color shift based on solvent polarity) and aggregation-induced emission (AIE) characteristics. rsc.org In an organic solvent like THF, the compound is weakly fluorescent, but the addition of water causes a red-shift in the fluorescence band and a change in intensity, allowing for the detection of water across a wide concentration range. rsc.org
| Sensor Base | Target Analyte | Sensing Principle | Detection Limit |
| Anthracene-Thiophene | Chromium (Cr³⁺) | "Turn-on" Fluorescence | 0.4 μM nih.gov |
| 9-N-Alkylaminomethylanthracene | Pentafluorophenol (PFP) | Fluorescence Enhancement | 2 μM rsc.org |
| Anthracene-Dipyridylamine | Zinc (Zn²⁺) / Copper (Cu²⁺) | Sequential "Off-On" | N/A seoultech.ac.kr |
| Tetraphenylethene-Anthraldehyde | Water | Solvatofluorochromism / AIE | N/A rsc.org |
Photoactivatable Fluorophores for Controlled Fluorescence Activation
Photoactivatable fluorophores (PAFs) are molecules that can be switched from a non-fluorescent or "dark" state to a highly fluorescent or "bright" state upon irradiation with a specific wavelength of light. nih.gov This ability to control fluorescence in space and time is highly valuable for advanced imaging techniques.
The activation mechanism often involves a light-induced chemical reaction that alters the electronic structure of the fluorophore. nih.gov In many PAFs, a "photocage" group is attached to the fluorophore, which quenches its fluorescence. Irradiation with an "activation" light cleaves this photocage, extending the electronic delocalization within the fluorophore. nih.gov This change shifts the molecule's absorption band to a longer wavelength (a bathochromic shift). Consequently, the molecule can be selectively excited with a different wavelength of light to produce fluorescence only after it has been activated. nih.gov This process allows for precise control over which molecules are "turned on," enabling high-resolution imaging and the tracking of dynamic processes in biological and material systems.
Molecular Logic Gates and Switching Devices
The ability of molecules like this compound to exist in two or more distinct, interconvertible states makes them ideal candidates for the construction of molecular-scale logic gates and switching devices. rsc.org
Utilization of Reversible Photoreactions for Molecular Switching
Anthracene and its derivatives are well-known for undergoing a reversible [4+4] cycloaddition reaction upon exposure to UV light. researchgate.net When irradiated with light of a certain wavelength (e.g., 365 nm), two anthracene molecules can dimerize, forming a non-fluorescent cycloadduct. This process effectively switches the fluorescence "off." The original anthracene monomers can be regenerated, and fluorescence restored, by irradiating the dimer with light of a shorter wavelength (e.g., UV-C) or by heating, which induces a cycloreversion reaction. researchgate.net
This reversible photodimerization provides a robust mechanism for a molecular switch. The two states—the fluorescent monomer and the non-fluorescent dimer—can be considered the "on" and "off" states, respectively. The ability to cycle between these states multiple times using light as an external stimulus is a key feature for developing reusable switching devices and dynamic materials. researchgate.net
Construction of Molecular Logic Functions and Security Systems
The concept of molecular logic gates extends the idea of a simple switch to perform computational operations. rsc.orgnih.gov By combining different chemical and physical inputs (e.g., light, ions, pH) with a measurable output (e.g., fluorescence), molecules can be designed to mimic the function of electronic logic gates such as AND, OR, and NOT. rsc.org
For example, a molecule based on an anthracene derivative could be designed to function as an AND logic gate. In this scenario, fluorescence (the output) is only produced when two distinct inputs are present simultaneously, such as the addition of a specific metal ion (Input 1) AND irradiation with a specific wavelength of light (Input 2). The development of such molecules has led to the creation of "lab-on-a-molecule" systems capable of performing complex analyses and diagnostics. nih.gov These molecular logic systems have potential applications in areas like medical diagnostics and the creation of advanced security systems, where information is encoded at the molecular level and can only be accessed with a specific combination of chemical or physical keys.
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Major Scientific Contributions
The compound 9-(4-Dimethylaminophenyl)anthracene represents a canonical example of a donor-π-acceptor (D-π-A) architecture, which integrates the electron-donating dimethylamino group with the extended π-system of the anthracene (B1667546) core. This molecular design is fundamental to the field of organic electronics and photophysics. The core scientific contribution of molecules with this structure lies in their pronounced intramolecular charge transfer (ICT) characteristics. rsc.org Upon photoexcitation, electron density shifts from the dimethylaminophenyl donor to the anthracene acceptor, creating a highly polar excited state. This phenomenon is the origin of its most significant properties.
Research on analogous and more complex derivatives has demonstrated that this fundamental structure is a powerful building block for advanced materials. nih.govbeilstein-journals.org The key contributions stemming from this molecular framework include:
Foundation for Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states, a direct consequence of ICT, gives rise to large third-order optical nonlinearities. Studies on related anthracene-based chalcones and other derivatives have confirmed their potential for applications like optical limiting and all-optical switching. nih.govbohrium.com
Development of Environmental and Biological Probes: The sensitivity of the ICT excited state to the local environment's polarity leads to solvatochromism, where the fluorescence emission color changes with solvent polarity. mdpi.comresearchgate.net This property makes the this compound scaffold a valuable core for creating fluorescent probes that can report on the microenvironment of systems like micelles or biological structures. nih.govepa.gov For instance, derivatives have been developed for cellular imaging and the detection of specific analytes. rsc.orgrsc.org
Blue Emitters for Organic Light-Emitting Diodes (OLEDs): The inherent blue fluorescence of the anthracene moiety is a critical starting point for developing emitters for OLED displays. beilstein-journals.orgepa.gov The attachment of side groups like dimethylaminophenyl allows for the tuning of energy levels (HOMO/LUMO) and emission characteristics, which is crucial for fabricating efficient and color-pure deep-blue OLEDs. rsc.orgresearchgate.net
The existing body of research, therefore, establishes that the this compound framework is a versatile platform whose primary scientific contribution is the effective generation of a photoinduced ICT state, enabling a wide array of photophysical phenomena and applications.
Identification of Emerging Research Frontiers and Persistent Challenges
Despite the foundational knowledge, significant challenges and exciting research frontiers remain in the study and application of this compound and its derivatives.
Persistent Challenges:
Fluorescence Quenching and Quantum Yield: A major challenge for many ICT dyes, including this structural class, is the tendency for fluorescence quantum yield to decrease significantly in highly polar solvents. mdpi.com This is often due to the stabilization of non-radiative decay pathways from the polar excited state. Overcoming this quenching to maintain high brightness across a range of environments is a persistent hurdle.
Photochemical Stability: Anthracene derivatives can be susceptible to photodimerization upon exposure to UV light, a process that disrupts the conjugated system and quenches fluorescence. mdpi.com While the bulky dimethylaminophenyl group at the 9-position may offer some steric hindrance, ensuring long-term operational stability under intense light, as required in OLEDs or NLO devices, remains a critical challenge.
Controlling Solid-State Packing: In the solid state, intermolecular interactions (e.g., π–π stacking) can drastically alter the photophysical properties compared to those in dilute solution, often leading to aggregation-caused quenching and red-shifted emission. researchgate.net Controlling the molecular packing in thin films and crystals to preserve desired emissive properties is a significant and ongoing challenge in materials science. beilstein-journals.org
Emerging Research Frontiers:
Two-Photon Absorption and Bio-imaging: There is a growing demand for materials with high two-photon absorption (TPA) cross-sections for applications in deep-tissue bio-imaging and 3D microfabrication. nih.govoejournal.org The D-π-A structure of this compound is conducive to TPA, and a key frontier is the rational design of derivatives with enhanced TPA response in the near-infrared biological transparency window.
Advanced Solvatochromic and Ion Sensing: Moving beyond simple polarity probes, an emerging area is the development of multi-responsive sensors. The amphoteric nature of related imidazole-anthracene derivatives suggests that the this compound core could be functionalized to create probes that respond selectively not only to solvent polarity but also to specific ions or pH changes. rsc.orgnih.gov
Thermally Activated Delayed Fluorescence (TADF): A major frontier in OLED research is the development of efficient TADF emitters, which can harvest both singlet and triplet excitons to achieve up to 100% internal quantum efficiency. Designing derivatives of this compound with a small energy gap between the singlet and triplet excited states (ΔE_ST) could unlock their potential as highly efficient blue TADF emitters, a major goal in the display industry.
Prospective Avenues for Innovations and Advanced Materials Development
The future of this compound in materials science is bright, with clear pathways for innovation leading to the development of next-generation materials.
Innovations in Molecular Design:
π-Bridge Engineering: The properties of D-π-A systems are highly dependent on the nature of the conjugated bridge connecting the donor and acceptor. nih.gov A prospective avenue involves replacing the direct linkage with various π-bridges (e.g., ethynyl (B1212043), vinyl, or other aromatic rings) to fine-tune the degree of electronic coupling. This would allow for precise control over absorption/emission wavelengths, NLO response, and the ΔE_ST for potential TADF applications. nih.goviaea.org
Multi-functionalization and Orthogonal Tuning: Future designs will likely incorporate additional functional groups onto the anthracene or phenyl rings. For instance, introducing electron-withdrawing groups at other positions on the anthracene core could enhance the ICT character and NLO properties. rsc.org Adding bulky, sterically hindering groups could be a strategy to suppress aggregation-caused quenching in the solid state, leading to materials with high solid-state emission efficiency for non-doped OLEDs. rsc.org
Development of Advanced Materials:
High-Performance Blue OLEDs: There is a clear path toward developing highly stable and efficient deep-blue emitters. By synthesizing derivatives with high thermal stability and incorporating them into optimized device architectures, it is possible to create next-generation non-doped OLEDs with excellent color purity and long operational lifetimes. epa.govrsc.orgresearchgate.net
Supramolecular Assemblies and Polymers: Integrating the this compound chromophore into larger, well-defined structures like polymers or metal-organic frameworks is a promising direction. beilstein-journals.orgoejournal.org Such materials could exhibit unique collective properties, such as enhanced NLO response or the ability to function as solid-state sensors. Polymer-based materials could also offer superior processability for large-area flexible electronic devices.
Next-Generation Fluorescent Probes: A significant opportunity lies in creating highly specific and sensitive biological probes. This can be achieved by attaching recognition units (e.g., ligands for specific metal ions or biomolecules) to the this compound core. nih.gov The resulting probes could enable real-time imaging of complex biological processes with high signal-to-noise ratios, leveraging phenomena like aggregation-induced emission (AIE) or excited-state intramolecular proton transfer (ESIPT) by careful molecular design. mdpi.com
By systematically addressing the current challenges and exploring these innovative avenues, the this compound scaffold can be leveraged to create a new generation of advanced organic materials tailored for specific, high-impact applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 9-(4-Dimethylaminophenyl)anthracene, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. For example, coupling 9-bromoanthracene with 4-dimethylaminophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a degassed toluene/THF solvent system under reflux (12–24 hours). Post-reaction purification via column chromatography (e.g., DCM/hexane gradient) typically achieves yields of ~50–60% .
- Key Considerations : Monitor steric hindrance from the dimethylamino group, which may slow coupling kinetics. Use Na₂CO₃ (2 M aqueous) as a base to deprotonate intermediates and stabilize the Pd catalyst .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions and purity (>95%). X-ray crystallography resolves molecular geometry (e.g., planarity of the anthracene core, dihedral angles with the dimethylaminophenyl group). High-resolution mass spectrometry (HRMS) verifies molecular weight .
- Data Interpretation : Compare NMR shifts with analogous anthracene derivatives (e.g., 9-(4-methoxyphenyl)anthracene) to identify electronic effects from the dimethylamino group .
Advanced Research Questions
Q. How do electronic substituents (e.g., dimethylamino) modulate the photophysical properties of anthracene derivatives?
- Methodology : Perform UV-Vis absorption and fluorescence spectroscopy in solvents of varying polarity. The dimethylamino group acts as an electron donor, inducing intramolecular charge transfer (ICT) states, leading to red-shifted absorption (~450 nm) and tunable emission (blue to green). Compare with non-substituted anthracenes (absorption ~360 nm) .
- Advanced Analysis : Use time-resolved fluorescence to quantify excited-state lifetimes. Density functional theory (DFT) calculations model HOMO-LUMO gaps and predict Stokes shifts .
Q. What challenges arise in crystallizing this compound, and how do intermolecular interactions stabilize its solid-state structure?
- Methodology : Slow evaporation from DCM/hexane mixtures yields single crystals. X-ray diffraction reveals C–H···π interactions between anthracene cores and aryl groups, while steric bulk from dimethylamino substituents may reduce π-stacking. Compare packing motifs with derivatives like 9-(pent-4-enyl)anthracene, which show stronger van der Waals interactions .
- Data Contradictions : Some derivatives exhibit planar anthracene cores (deviation <0.04 Å), while others show torsional twisting (up to 91°), depending on substituent size .
Q. How does this compound perform as a photosensitizer in photo-curable resins or optoelectronic devices?
- Methodology : Evaluate its molar extinction coefficient (ε) at target wavelengths (e.g., 365–460 nm) and oxidation potential via cyclic voltammetry. High ε (>10,000 dm³mol⁻¹cm⁻¹) and low oxidation potential (<1 V vs. SCE) indicate suitability for photoinitiation. Compare with phenanthrene analogs, which often show hypsochromic shifts .
- Performance Metrics : Measure monomer conversion rates (e.g., ~60% for acrylates) under UV irradiation. Optimize formulations by blending with co-initiators (e.g., iodonium salts) .
Data Contradiction and Resolution
Q. Discrepancies in reported quantum yields for anthracene derivatives: How to reconcile variations?
- Analysis : Quantum yields (Φ) depend on substituent electronic effects and aggregation. For this compound, Φ may drop in polar solvents due to ICT-induced non-radiative decay. Compare isolated molecule data (solution) with solid-state measurements (e.g., thin films), where π-stacking can quench fluorescence .
- Resolution : Standardize measurement conditions (solvent, concentration, excitation wavelength) and validate via absolute quantum yield systems with integrating spheres .
Experimental Design Recommendations
Q. What strategies mitigate steric hindrance during functionalization of the anthracene core?
- Approach : Use bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize Pd intermediates. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics. For electrophilic substitutions (e.g., nitration), prioritize positions 9/10 due to anthracene’s inherent reactivity .
Q. How to design experiments probing the biological activity of this compound (e.g., anticancer potential)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
